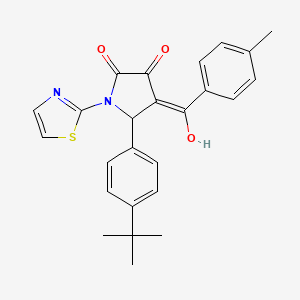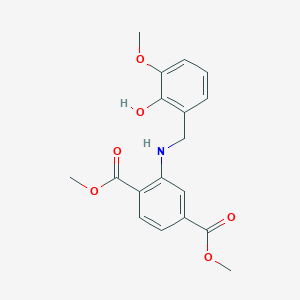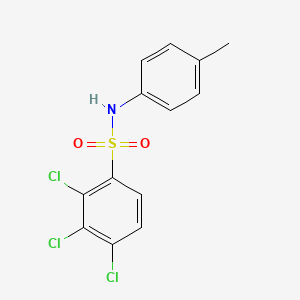
5-(4-(tert-butyl)phenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-(tert-butyl)phenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one is a synthetic compound characterized by its complex structure and multifaceted potential applications. It features a pyrrole core and a variety of functional groups, leading to interesting chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The preparation of 5-(4-(tert-butyl)phenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one typically involves multi-step synthesis. Key steps include the formation of the pyrrole core, introduction of the tert-butyl and methylbenzoyl groups, and thiazole ring synthesis. Specific conditions such as temperature, solvent choice, and reaction time vary, but common conditions involve moderate temperatures (around 60-80°C) and the use of organic solvents like dichloromethane.
Industrial Production Methods:
Large-scale production relies on batch or continuous flow reactors to maintain reaction consistency and yield. Optimization focuses on reducing by-products and improving overall efficiency through process improvements, such as catalyst use and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound undergoes oxidation, typically converting the hydroxy group into a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common, particularly at the aromatic rings with reagents like halogens or nitro groups under acidic conditions.
Common Reagents and Conditions:
Oxidizing Agents: PCC, KMnO4
Reducing Agents: NaBH4, LiAlH4
Substitution Reagents: Halogens (Br2, Cl2), nitrating agents (HNO3, H2SO4)
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic derivatives.
Scientific Research Applications
Chemistry:
Utilized as a precursor in synthesizing other complex organic molecules due to its versatile functional groups.
Biology:
Studies focus on its potential bioactivity, including anti-inflammatory and antimicrobial properties, evaluated through in vitro and in vivo assays.
Medicine:
Investigated for its pharmacological potential, such as enzyme inhibition and receptor binding studies, suggesting applications in drug development.
Industry:
Applications include being a key intermediate in the manufacture of advanced materials, dyes, and pigments due to its stability and reactivity.
Mechanism of Action
Comparison:
5-(4-(tert-butyl)phenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one: vs. similar compounds like 5-(4-(tert-butyl)phenyl)-3-hydroxy-4-(4-chlorobenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one :
The methyl group in the former enhances hydrophobic interactions compared to the chlorine atom in the latter.
Variations in substituents can significantly affect bioactivity and physical properties.
Comparison with Similar Compounds
5-(4-(tert-butyl)phenyl)-3-hydroxy-4-(4-chlorobenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one
5-(4-(tert-butyl)phenyl)-3-hydroxy-4-(4-fluorobenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one
5-(4-(tert-butyl)phenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one
Properties
IUPAC Name |
(4E)-5-(4-tert-butylphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-15-5-7-17(8-6-15)21(28)19-20(16-9-11-18(12-10-16)25(2,3)4)27(23(30)22(19)29)24-26-13-14-31-24/h5-14,20,28H,1-4H3/b21-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNFXIVJWWQZBD-XUTLUUPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC=CS3)C4=CC=C(C=C4)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC=CS3)C4=CC=C(C=C4)C(C)(C)C)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,5-dimethylphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2735721.png)
![4-[(2,6-Dimethylphenyl)methyl]piperidine hydrochloride](/img/structure/B2735724.png)
![2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-[(3-hydroxypropyl)amino]-2,3-dihydropyridazin-3-one](/img/structure/B2735726.png)
![8-ethoxy-3-[(4-ethylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2735727.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2735728.png)

![3-cyclohexyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)propanamide](/img/structure/B2735730.png)
![3-(4-amino-3-{[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid](/img/structure/B2735732.png)


![1-((7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2735735.png)
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-3-carboxylate](/img/structure/B2735736.png)

![6-oxo-N-phenyl-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carboxamide](/img/structure/B2735744.png)
